Over 34-Fold Higher Activity for brn GlcNAcT Compared to Gal(β1,4)Glc-OPNP Analog
The activity of the Drosophila melanogaster brainiac (brn) β1,3-N-acetylglucosaminyltransferase on Man1-b-4-Glc-OPNP is 34.3-fold higher than its activity on the structurally analogous disaccharide acceptor Gal(β1,4)Glc(β1-OpNP) [1].
| Evidence Dimension | β1,3-N-acetylglucosaminyltransferase (brn) Activity |
|---|---|
| Target Compound Data | 855.1 pmol/min/mL |
| Comparator Or Baseline | Gal(β1,4)Glc(β1-OpNP) at 24.9 pmol/min/mL |
| Quantified Difference | 34.3-fold higher activity (855.1 / 24.9) |
| Conditions | In vitro glycosyltransferase assay using anti-FLAG bead-bound lysate from brn-expressing Sf9 cells, 20 mM acceptor substrate, UDP-[14C]GlcNAc donor, 60 min at 25°C. |
Why This Matters
This quantitative difference demonstrates that the specific Man(β1,4)Glc linkage is the primary determinant of substrate recognition, making this compound essential for accurate measurement of brn-family enzyme activity and for screening inhibitors that target this specific glycolipid biosynthetic step.
- [1] Mu, R., Hase, S., & Tiemeyer, M. (2002). The Drosophila melanogaster brainiac protein is a glycolipid-specific β1,3N-acetylglucosaminyltransferase. Journal of Biological Chemistry, 277(36), 32417-32420. View Source
